![molecular formula C14H14ClN3O2S B12211113 1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea](/img/structure/B12211113.png)
1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea
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Overview
Description
1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a pyridinylthiourea moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with pyridine-3-isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound is in the treatment of cancer. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that small molecule inhibitors targeting phosphofructokinase (PFKFB3) can reduce glucose uptake and tumor growth in vivo . The mechanism involves the modulation of metabolic pathways critical for cancer cell survival.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Inhibition of PFKFB3 has been linked to reduced inflammation in various models, suggesting that derivatives of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea could be effective in treating inflammatory diseases . This application is particularly relevant given the increasing prevalence of chronic inflammatory conditions.
Case Study 1: In Vivo Tumor Growth Inhibition
A study published by Clem et al. (2008) demonstrated that a related compound significantly inhibited tumor growth in mouse models by targeting PFKFB3. The results indicated a marked reduction in tumor size and improved survival rates among treated subjects compared to controls .
Case Study 2: Anti-inflammatory Effects
Research conducted by Chand et al. (2011) explored the anti-inflammatory properties of similar thiourea derivatives. The findings suggested that these compounds could effectively reduce inflammation markers in animal models, indicating their potential for treating diseases such as arthritis and other inflammatory disorders .
Data Table: Summary of Applications
Application | Mechanism of Action | Relevant Studies |
---|---|---|
Cancer Treatment | Inhibition of PFKFB3 | Clem et al. (2008), Chand et al. (2011) |
Anti-inflammatory | Reduction of inflammation markers | Chand et al. (2011) |
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-chloroamphetamine (DOC): A psychedelic drug with a similar dimethoxyphenyl structure but different pharmacological properties.
4-Chloro-2,5-dimethoxyamphetamine: Another compound with a similar core structure but different functional groups and biological activities.
Uniqueness
1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea is unique due to the presence of both the pyridinyl and thiourea moieties, which confer distinct chemical and biological properties
Biological Activity
1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea, a thiourea derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is noted for its potential as an antiviral agent and its role in inhibiting various biological pathways, particularly in the context of HIV-1 reverse transcriptase inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN3O2S
- Molecular Weight : 303.78 g/mol
The presence of the chloro and methoxy groups on the phenyl ring, along with the pyridine and thiourea moieties, contributes to its biological activity.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly as an inhibitor of HIV-1 reverse transcriptase (RT). In a study focused on structure-activity relationships (SAR), modifications to the compound led to the identification of derivatives with enhanced inhibitory effects against HIV-1 RT. The most potent derivative demonstrated an IC50 value of approximately 1.1 μM, indicating strong antiviral efficacy .
Antimicrobial and Antitumor Properties
The compound has also been evaluated for antimicrobial and antitumor activities. It has shown potential in inhibiting various bacterial strains and cancer cell lines. For instance, thiourea derivatives have been reported to possess broad-spectrum antimicrobial properties . Additionally, certain modifications to the thiourea scaffold have led to compounds with significant cytotoxic effects against cancer cells .
Anti-inflammatory Effects
Emerging studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation .
Table 1: Biological Activities of this compound
Case Study 1: HIV Reverse Transcriptase Inhibition
In a detailed study on HIV reverse transcriptase inhibitors, researchers modified the thiourea backbone of the compound to enhance its inhibitory activity. The study revealed that specific substitutions on the aromatic ring significantly affected binding affinity and inhibition potency against drug-resistant strains of HIV .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of various thiourea derivatives, including our compound of interest. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Properties
Molecular Formula |
C14H14ClN3O2S |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C14H14ClN3O2S/c1-19-12-7-11(13(20-2)6-10(12)15)18-14(21)17-9-4-3-5-16-8-9/h3-8H,1-2H3,(H2,17,18,21) |
InChI Key |
YWVMBFZGJVJNMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC2=CN=CC=C2)OC)Cl |
Origin of Product |
United States |
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